![molecular formula C14H11NO5 B2535349 2-(3-Nitrophenoxy)-2-phenylacetic acid CAS No. 938303-74-3](/img/structure/B2535349.png)
2-(3-Nitrophenoxy)-2-phenylacetic acid
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Overview
Description
2-(3-Nitrophenoxy)-2-phenylacetic acid (NPPA) is an organic compound that has been studied for its potential applications in scientific research. It is a colorless, crystalline solid that is soluble in ethanol, acetone, and ethyl acetate. The compound has a melting point of 214-216°C, and a boiling point of 305-307°C. NPPA is a nitrophenol that has been used in various research projects, including the synthesis of drugs and other compounds, and the study of biochemical and physiological effects.
Scientific Research Applications
Chemical Synthesis and Molecular Rearrangements:
- Erickson and McKennon (2000) explored the Truce–Smiles rearrangement in phenylacetic acid esters, including those with nitrophenoxy substituents, revealing insights into pyridine substituted 2-benzofuranones synthesis (Erickson & McKennon, 2000).
Agricultural Applications:
- A study on plant growth-regulating substances, including various substituted phenylacetic acids, was conducted by Chamberlain and Wain (1971). They found that molecular shape influences the growth-regulating activity more than electron distribution, highlighting the role of phenylacetic acids in plant growth (Chamberlain & Wain, 1971).
Environmental Science and Pollution Studies:
- Kitagawa, Kimura, and Kamagata (2004) identified a gene cluster in Rhodococcus opacus SAO101 crucial for the degradation of nitrophenol, a compound structurally related to nitrophenoxy phenylacetic acid. This highlights the microbial pathways for detoxifying environmental contaminants (Kitagawa, Kimura, & Kamagata, 2004).
Biochemistry and Molecular Studies:
- Joniau, Grossberg, and Pressman (1971) investigated the binding preferences of anti-NIP antibody for the phenolate form of 3-nitro-4-hydroxy-5-iodophenylacetic acid, providing insights into antibody-hapten interactions and molecular binding dynamics (Joniau, Grossberg, & Pressman, 1971).
Analytical Chemistry and Sensing Technologies:
- Shah et al. (2017) developed an electrochemical sensing platform using gold-copper alloy nanoparticles for the detection of nitro aromatic toxins, demonstrating the application of phenylacetic acid derivatives in sensing technology (Shah et al., 2017).
Mechanism of Action
Target of Action
The primary target of 2-(3-Nitrophenoxy)-2-phenylacetic acid is Penicillin G acylase . This enzyme is found in Escherichia coli , a common bacterium in the human gut. The role of Penicillin G acylase is to catalyze the hydrolysis of penicillin G, a widely used antibiotic, into 6-aminopenicillanic acid and phenylacetic acid .
Mode of Action
It is likely that the compound binds to the active site of the enzyme, potentially inhibiting its function .
Biochemical Pathways
Given its interaction with penicillin g acylase, it may impact the metabolism of penicillin g and other similar antibiotics .
Result of Action
Given its potential interaction with Penicillin G acylase, it may affect the metabolism of certain antibiotics, potentially influencing their efficacy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its target .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3-nitrophenoxy)-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c16-14(17)13(10-5-2-1-3-6-10)20-12-8-4-7-11(9-12)15(18)19/h1-9,13H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSFJBFOUJBZND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC2=CC=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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